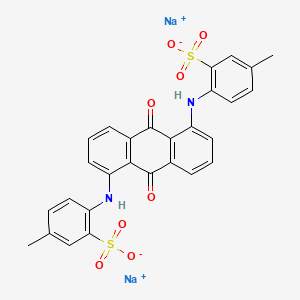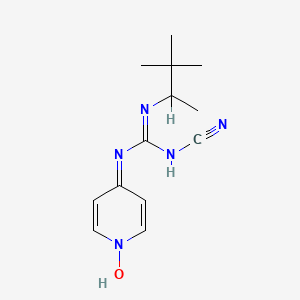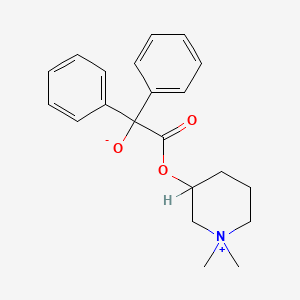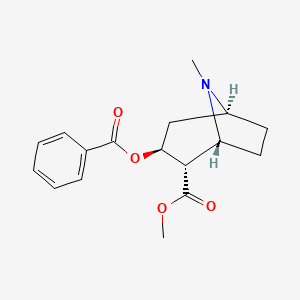
异氰基苯
描述
Phenyl isocyanide is an isocyanide.
科学研究应用
吡咯烷酮酸类似物的合成
异氰基苯在吡咯烷酮酸类似物的合成中起着至关重要的作用,这些类似物具有潜在的生物活性。Ugi 四组分反应 (Ugi-4CR) 随后进行后转化或迈克尔加成反应,利用异氰基苯衍生物作为可裂解的异氰化物。 这些方法对于构建吡咯烷酮酸类似物的框架至关重要,由于其生物学特性,这些类似物引起了人们的兴趣 {svg_1}.
异氰化物合成中的绿色化学
该化合物是更可持续、更绿色的异氰化物合成方法的核心。已经开发出一种方案,该方案涉及在 0°C 下使用三乙胺作为溶剂,用氧氯化磷脱水甲酰胺。 该方法以高产率生产异氰化物,并提供了一些优势,例如合成速度更快、条件温和、纯度极高以及反应废物最少,使其成为一种环境友好的替代方法 {svg_2}.
纳米粒子功能化
异氰基苯用于功能化钌纳米粒子,导致通过 Ru=C=N−界面键实现粒子内电荷离域。 这种功能化会影响纳米粒子的光学和电子特性,这些特性可以在分子电子学、化学传感和催化中得到利用 {svg_3}.
多组分偶联反应
苯基异氰化物是 Ugi 和 Passerini 反应等多组分偶联反应中的关键试剂。 这些反应是通过更简单的组分合成复杂分子的基础,而异氰基苯的反应性使其成为这些过程中的重要参与者 {svg_4}.
金刚烷衍生物的合成
一种新方法利用异氰基苯合成 1-(1-异氰基乙基)金刚烷。 这种方法的优点是避免使用有毒试剂,并且与以前的方法相比,收率更高 {svg_5}.
生物有机化学和药物化学
异氰基苯衍生物用于合成具有潜在药理活性的化合物。 例如,它们参与了可能与生物靶标相互作用的分子结构的构建,从而导致新药或疗法的产生 {svg_6}.
作用机制
Target of Action
It has been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It is known to interact with the cytochrome p-450scc-linked monooxygenase system, potentially influencing its activity
Biochemical Pathways
Given its interaction with the cytochrome p-450scc-linked monooxygenase system, it may influence pathways related to this system .
Pharmacokinetics
Its solubility in chloroform and slight solubility in methanol suggest that it may be absorbed and distributed in the body to some extent
Result of Action
Its interaction with the cytochrome p-450scc-linked monooxygenase system suggests that it may influence the activity of this system .
生化分析
Biochemical Properties
Isocyanobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition mechanisms. It interacts with enzymes such as cytochrome P450, a key enzyme in the monooxygenase system. Isocyanobenzene inhibits the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions . This interaction is crucial for understanding the inhibition mechanisms of various drugs and other inhibitors.
Cellular Effects
Isocyanobenzene has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. For instance, isocyanobenzene can alter the expression of genes involved in detoxification processes by inhibiting cytochrome P450 . This inhibition can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, isocyanobenzene exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome P450, leading to enzyme inhibition. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity . Additionally, isocyanobenzene can induce changes in gene expression by modulating transcription factors involved in the regulation of detoxification genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocyanobenzene can change over time. The stability and degradation of isocyanobenzene are critical factors that influence its long-term effects on cellular function. Studies have shown that isocyanobenzene remains stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may have additional effects on cells . Long-term exposure to isocyanobenzene can result in sustained inhibition of cytochrome P450, affecting cellular metabolism over time.
Dosage Effects in Animal Models
The effects of isocyanobenzene vary with different dosages in animal models. At low doses, isocyanobenzene can effectively inhibit cytochrome P450 without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and oxidative stress. These toxic effects are likely due to the accumulation of reactive intermediates formed during the degradation of isocyanobenzene.
Metabolic Pathways
Isocyanobenzene is involved in metabolic pathways related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of various substrates . The inhibition of cytochrome P450 by isocyanobenzene can lead to altered metabolic flux, affecting the levels of metabolites involved in detoxification processes.
Transport and Distribution
Within cells and tissues, isocyanobenzene is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of isocyanobenzene in specific tissues can influence its overall activity and function.
Subcellular Localization
Isocyanobenzene is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing isocyanobenzene to specific organelles, affecting its biochemical properties and interactions.
属性
IUPAC Name |
isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIBIGQXGCBBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239267 | |
| Record name | Phenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |
| Record name | Phenylisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.4 [mmHg] | |
| Record name | Phenylisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16571 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
931-54-4 | |
| Record name | Isocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylisocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)



![3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1200428.png)



